molecular formula C20H16N2OS B5536485 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile

4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B5536485
M. Wt: 332.4 g/mol
InChI Key: UPMIIGUVRVOKOS-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C20H16N2OS and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.09833431 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis and crystal structure determination of compounds structurally similar to 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile, showcasing their potential in crystallography and molecular design. For instance, the synthesis and crystal structure determination of 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile derivatives have been detailed, providing insights into their crystallographic characteristics and molecular configurations (Moustafa & Girgis, 2007).

Corrosion Inhibition

The chemical has been investigated for its corrosion inhibition properties. A study on the corrosion inhibition effect of pyridine derivatives on mild steel in hydrochloric acid demonstrated the effectiveness of these compounds as corrosion inhibitors, offering potential applications in industrial settings to protect metals from corrosion (Ansari, Quraishi, & Singh, 2015).

Spectroscopic Analysis and Optical Properties

Research on the synthesis, X-ray, and spectroscopic analysis of some pyridine derivatives has contributed to understanding their optical properties and structural features. The study of their fluorescence spectra in various solvents elucidates the effects of substituents on their emission spectra, which could be beneficial in developing materials with specific optical properties (Cetina et al., 2010).

Chemical Synthesis

The compound has served as a precursor or component in the synthesis of various heterocyclic compounds, indicating its versatility in chemical synthesis. For example, novel synthesis approaches have enabled the creation of pyridine-3,5-dicarbonitrile derivatives, showcasing the compound's utility in constructing complex molecular structures (Feng, 2011).

Potential Multidrug Resistance Modulators

Polysubstituted pyridines, including those bearing methoxyphenyl groups, have been synthesized and evaluated for their multidrug resistance–modulating activity. This research highlights the potential therapeutic applications of these compounds in overcoming drug resistance in cancer treatment (Krauze et al., 2015).

properties

IUPAC Name

4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-13-3-5-15(6-4-13)19-11-17(18(12-21)20(24)22-19)14-7-9-16(23-2)10-8-14/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMIIGUVRVOKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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